3-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol
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Overview
Description
3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction.
Attachment of the Morpholine Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides and morpholine.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide share structural similarities and have been studied for their biological activities.
Fluorophenyl Compounds: Similar compounds with fluorophenyl groups have been explored for their pharmacological properties.
Uniqueness
What sets 3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL apart is its combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H24FN3O4S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)imino-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C22H24FN3O4S2/c23-18-4-6-19(7-5-18)24-22-26(10-1-13-27)21(16-31-22)17-2-8-20(9-3-17)32(28,29)25-11-14-30-15-12-25/h2-9,16,27H,1,10-15H2 |
InChI Key |
MJPAKTWJCWPNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)F)N3CCCO |
Origin of Product |
United States |
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